molecular formula C10H10N2 B1285055 4-Amino-6-methylquinoline CAS No. 874589-77-2

4-Amino-6-methylquinoline

Cat. No.: B1285055
CAS No.: 874589-77-2
M. Wt: 158.2 g/mol
InChI Key: SRZFMMDHZCOFRB-UHFFFAOYSA-N
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Description

4-Amino-6-methylquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H10N2. It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimalarial, antimicrobial, and anticancer activities .

Biochemical Analysis

Biochemical Properties

4-Amino-6-methylquinoline plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme cyclic nucleotide phosphodiesterase (TbrPDEB1), where derivatives of this compound have shown significant inhibitory activity . This interaction is essential for understanding the compound’s potential therapeutic applications, particularly in targeting diseases caused by protozoan parasites.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound derivatives have demonstrated antimicrobial activity by disrupting the cellular processes of bacteria and fungi . Additionally, its impact on cell signaling pathways can lead to altered gene expression, affecting cellular growth and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with cyclic nucleotide phosphodiesterase results in enzyme inhibition, which can disrupt the normal cellular functions of pathogens . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also exhibit biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. Higher doses can lead to adverse effects, including toxicity and disruption of normal cellular functions . Studies have identified threshold effects, where the compound’s efficacy and safety are balanced, providing valuable insights for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism can influence metabolic flux and metabolite levels, affecting overall cellular function . Understanding the metabolic pathways of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s efficacy and toxicity, highlighting the importance of understanding its transport and distribution mechanisms.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methylquinoline can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with suitable reagents. For instance, the Skraup synthesis, which uses glycerol and sulfuric acid, is a classical method for quinoline synthesis . Another method involves the Friedländer synthesis, which uses 2-aminobenzaldehyde and acetaldehyde under acidic conditions .

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic systems to enhance yield and reduce reaction times. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are also employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, which have significant biological activities .

Scientific Research Applications

4-Amino-6-methylquinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

    4-Aminoquinoline: Known for its antimalarial properties.

    6-Methylquinoline: Used in the synthesis of pharmaceuticals and agrochemicals.

    4,5-Bis(dimethylamino)quinoline: Known for its proton sponge properties.

Uniqueness: 4-Amino-6-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a methyl group on the quinoline ring makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

6-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZFMMDHZCOFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589044
Record name 6-Methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874589-77-2
Record name 6-Methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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